molecular formula C16H12ClN3O3 B5831739 (4-CHLORO-2-NITROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE

(4-CHLORO-2-NITROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE

Cat. No.: B5831739
M. Wt: 329.74 g/mol
InChI Key: NHJPRNKQBDGRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-CHLORO-2-NITROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE is an organic compound that features a benzimidazole core substituted with a 4-chloro-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLORO-2-NITROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE typically involves the condensation of 4-chloro-2-nitrobenzoyl chloride with 5,6-dimethyl-1H-benzimidazole. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-CHLORO-2-NITROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The benzimidazole ring can undergo oxidation to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, base (e.g., sodium hydroxide)

    Oxidation: m-Chloroperbenzoic acid (m-CPBA)

Major Products Formed

    Reduction: (4-AMINO-2-NITROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE

    Substitution: (4-SUBSTITUTED-2-NITROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE

    Oxidation: N-OXIDE DERIVATIVES

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer activities. The presence of the nitro and chloro groups enhances its ability to interact with biological targets, making it a promising candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives have shown activity against various pathogens and cancer cell lines, indicating its potential as a lead compound for drug discovery.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (4-CHLORO-2-NITROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzimidazole core can bind to DNA or proteins, disrupting their normal function and leading to cell death. Additionally, the chloro group can participate in covalent bonding with nucleophilic sites in biological molecules, enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-CHLORO-2-NITROPHENYL)(1H-1,3-BENZIMIDAZOL-1-YL)METHANONE
  • (4-CHLORO-2-NITROPHENYL)(5-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE
  • (4-CHLORO-2-NITROPHENYL)(6-METHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE

Uniqueness

(4-CHLORO-2-NITROPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE is unique due to the presence of both methyl groups on the benzimidazole ring. This substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The dual methyl substitution can enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

(4-chloro-2-nitrophenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-9-5-13-15(6-10(9)2)19(8-18-13)16(21)12-4-3-11(17)7-14(12)20(22)23/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJPRNKQBDGRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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